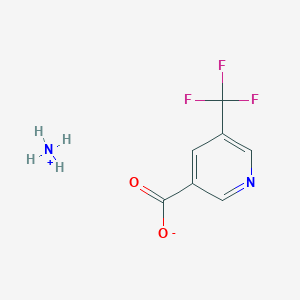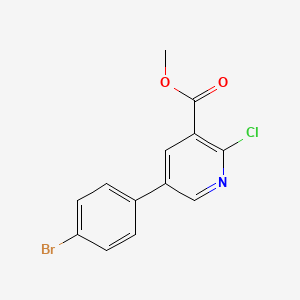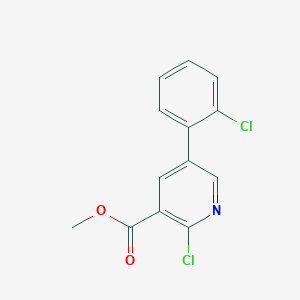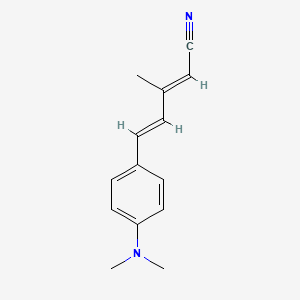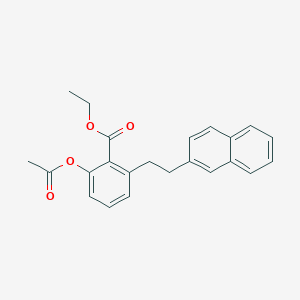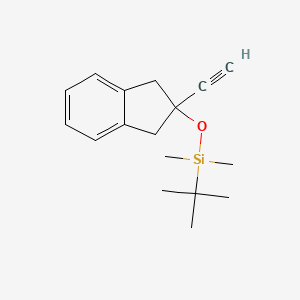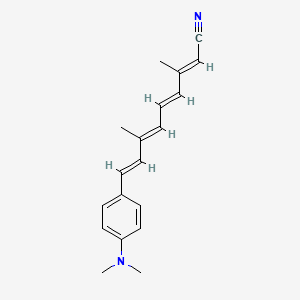
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on many factors, including the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques and computational methods. These properties may include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Molecular Structure and Reaction Mechanisms
- The study by Fluck et al. (1995) discusses the formation of 1,2-azaphosphinine and 1,3-diphosphinine through reactions involving 1,1,3,3-tetrakis(dimethylamino)-1λ5,3λ5-diphosphete. These reactions and the subsequent products' properties, including NMR, mass, and IR spectra, provide insights into molecular structures and reaction mechanisms (Fluck et al., 1995).
Chemical Synthesis and Properties
- Schmid et al. (1979) detail the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with phenyl isothiocyanate, leading to the formation of a zwitterionic compound. This research highlights the chemical synthesis and properties of compounds involving dimethylamino groups (Schmid et al., 1979).
Solvatochromic Behavior and Potential Applications
- Bogdanov et al. (2019) focus on the synthesis, crystal structure, and solvatochromic behavior of 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives, highlighting their potential use as nonlinear materials due to their donor-acceptor structures (Bogdanov et al., 2019).
Spin Distributions and Spiroconjugation in Radicals
- Hicks et al. (2001) present a study on P-dimethylaminophosphonic acid bis(1-methylhydrazide) oxidation leading to a persistent radical. This research provides valuable information on spin distributions and the influence of spiroconjugation in such molecules (Hicks et al., 2001).
Optical Nonlinearities in Donor-Acceptor Molecules
- Michinobu et al. (2005) examine donor-acceptor molecules with 4-(dimethylamino)phenyl donor, noting their powerful third-order optical nonlinearities, which are significant for various optical applications (Michinobu et al., 2005).
Mechanochromic Properties and Polymorphism-Dependent Emission
- Qi et al. (2013) explore the mechanochromic properties of tetrakis(4-(dimethylamino)phenyl)ethylene, highlighting its applications in the field of materials science due to its unique emission properties dependent on polymorphism (Qi et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-16(6-5-7-17(2)14-15-20)8-9-18-10-12-19(13-11-18)21(3)4/h5-14H,1-4H3/b7-5+,9-8+,16-6+,17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFQCIKVNKUTRW-KROFXTHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC#N)C)C=CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C#N)\C)/C=C/C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

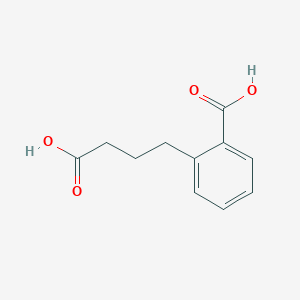
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)
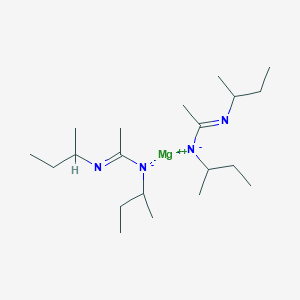
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)

